Soyasaponin Ac

Phytochemistry Structural Biology Natural Product Chemistry

Soyasaponin Ac is an oleanane-type triterpenoid bisdesmosidic saponin isolated from soybean (Glycine max) seed hypocotyls, belonging to the Group A acetylated soyasaponin family. It possesses a soyasapogenol A aglycone core with a distinctive tetrasaccharide chain that differentiates it from other Group A congeners such as Aa, Ab, Ae, and Af.

Molecular Formula C67H104O32
Molecular Weight 1421.5 g/mol
Cat. No. B12431469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoyasaponin Ac
Molecular FormulaC67H104O32
Molecular Weight1421.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85)/t26-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41+,42-,43-,44-,45+,46+,47-,48+,49-,50+,51+,52-,53+,54-,55+,57-,58-,59-,60+,61-,63+,64-,65+,66+,67+/m0/s1
InChIKeyZWQKNJJAVDRYFR-KGVVPESCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soyasaponin Ac for Research Procurement: Structural Baseline and Key Characteristics


Soyasaponin Ac is an oleanane-type triterpenoid bisdesmosidic saponin isolated from soybean (Glycine max) seed hypocotyls, belonging to the Group A acetylated soyasaponin family [1]. It possesses a soyasapogenol A aglycone core with a distinctive tetrasaccharide chain that differentiates it from other Group A congeners such as Aa, Ab, Ae, and Af [1]. Its molecular formula is C₆₇H₁₀₄O₃₂ (MW ~1421.5 g/mol), and it is commercially available at HPLC purity ≥98% for research use .

Why Soyasaponin Ac Cannot Be Replaced by Generic Group A or Group B Soyasaponins


Group A soyasaponins exhibit pronounced functional divergence driven by their distinct sugar chain compositions and acetylation patterns [1]. In a direct comparative screen, Soyasaponin Ac demonstrated the strongest reversal of paclitaxel resistance in A2780/PTX ovarian cancer cells among four common soyasaponins, while its closest structural analogs (Aa, Ab) did not match this potency [2]. Furthermore, Soyasaponin Ac, as a fully acetylated Group A saponin, imparts a quantifiable bitter/astringent taste profile that is absent in deacetylated or Group B saponins, directly affecting soy food flavor quality [3]. Consequently, substituting Soyasaponin Ac with other in-class compounds would compromise both functional potency in oncology research and sensory reproducibility in food science applications.

Quantitative Evidence Guide for Soyasaponin Ac Differentiation


Unique Carbohydrate Side‑Chain Architecture vs. Other Group A Soyasaponins

Soyasaponin Ac possesses a distinct oligosaccharide chain that is structurally different from the sugar chains of soyasaponins Aa, Ab, Ae, and Af, as established by chemical and spectroscopic analysis [1]. This unique glycosylation pattern defines its chromatographic retention time and biological recognition properties, making it a non-substitutable entity for studies requiring this precise glycoform.

Phytochemistry Structural Biology Natural Product Chemistry

Superior Reversal of Paclitaxel Resistance in Ovarian Cancer Cells vs. Other Soyasaponins

In a head-to-head comparison using the A2780/PTX paclitaxel-resistant ovarian cancer cell model, Soyasaponin Ac was identified as the most effective agent among four common soyasaponins in reversing drug resistance, as assessed by cell viability assay [1]. Treatment with Soyasaponin Ac for 48 h reduced N‑cadherin protein expression and increased E‑cadherin expression, consistent with suppression of the epithelial–mesenchymal transition (EMT) pathway, while also attenuating cell migration in transwell and wound‑healing assays [1].

Oncology Pharmacology Drug Resistance Epithelial–Mesenchymal Transition

Validated HPLC‑MS Quantification Method with High Sensitivity for Soyasaponin Ac in Complex Matrices

A rapid HPLC–ESI‑MS method in negative‑ion mode has been validated for simultaneous quantification of more than 50 soyasaponins, including Soyasaponin Ac, in a single 30‑minute run [1]. The calibration curve was linear over 0.010–1.0 mg/L for each soyasaponin standard, with within‑day RSD <9.2% and between‑day RSD <13.1% [1]. This method enables precise determination of Soyasaponin Ac content in soybean germplasm, extracts, and finished products, supporting procurement decisions based on quantitative purity.

Analytical Chemistry Quality Control Method Validation

Bitter/Astringent Taste Contribution Differentiates Acetylated Group A Soyasaponins from Deacetylated and Group B Soyasaponins

The acetylated sugar residues present in Group A soyasaponins such as Soyasaponin Ac are directly responsible for the undesirable bitter and astringent taste of soybean foods, whereas null‑acetyl Group A saponins lack this sensory attribute [1]. This taste‑structure relationship provides a quantifiable basis for selecting or genetically modifying soybean cultivars with altered Soyasaponin Ac content to improve food palatability.

Food Science Flavor Chemistry Sensory Analysis

Recommended Application Scenarios for Soyasaponin Ac Based on Verified Differentiation


Reversal of Chemoresistance in Ovarian Cancer Research

Soyasaponin Ac is the most potent soyasaponin identified for reversing paclitaxel resistance in A2780/PTX ovarian cancer cells through suppression of the EMT pathway [1]. Researchers investigating natural-product modulators of MDR (multidrug resistance) should source Soyasaponin Ac as a lead compound for mechanistic studies and as a benchmark for evaluating synthetic or semi‑synthetic derivatives.

Structure–Activity Relationship (SAR) Studies of Triterpenoid Saponins

The unique tetrasaccharide chain of Soyasaponin Ac, confirmed as structurally distinct from the sugar chains of soyasaponins Aa, Ab, Ae, and Af [2], makes it an essential reference compound for SAR programs exploring the influence of glycosylation on anti‑cancer, anti‑inflammatory, or membrane‑perturbing activities.

Analytical Standard for Soyasaponin Quantification in Food and Plant Science

The validated HPLC–ESI‑MS method covering more than 50 soyasaponins, with linearity across 0.010–1.0 mg/L and intra‑day precision <9.2% RSD [3], supports the use of high‑purity Soyasaponin Ac as a calibration standard for quantitative profiling of soyasaponins in soybean germplasm, processed foods, and dietary supplements.

Sensory Quality Marker in Soybean Breeding and Food Processing

Because the acetyl groups of Soyasaponin Ac directly correlate with bitter/astringent taste in soy foods [4], breeders and food technologists can use Soyasaponin Ac quantification as a chemical index to select low‑bitterness soybean lines or to monitor the efficacy of debittering processes such as acetyl‑transferase gene editing.

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